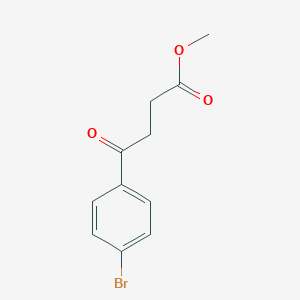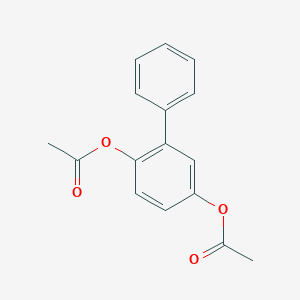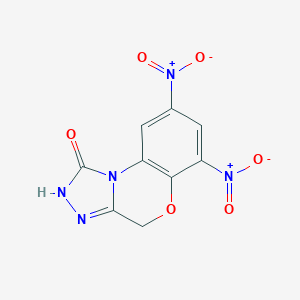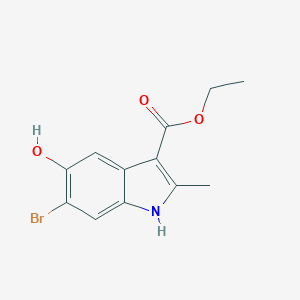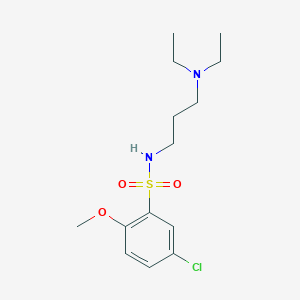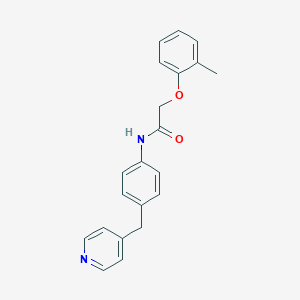
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, also known as PTP-1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP-1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), which is a negative regulator of insulin signaling. Inhibition of PTP-1B has been shown to improve insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor exerts its therapeutic effects by inhibiting the activity of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor increases insulin sensitivity and glucose uptake in insulin-responsive tissues, such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and lipid metabolism.
Biochemical and physiological effects:
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and improved lipid metabolism. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to reduce body weight and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a potent and selective inhibitor of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, making it a valuable tool for studying the role of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide in insulin signaling and glucose metabolism. However, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has some limitations for lab experiments, including its high cost and limited availability. Additionally, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor may have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor, including:
1. Development of more potent and selective N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for therapeutic use.
2. Investigation of the long-term effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin sensitivity.
3. Exploration of the potential of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
4. Investigation of the molecular mechanisms underlying the effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin signaling.
5. Development of novel drug delivery systems for N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors to improve their bioavailability and efficacy.
Conclusion:
In conclusion, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity and glucose metabolism makes it a valuable tool for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more potent and selective inhibitors for therapeutic use.
Synthesemethoden
The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor involves several steps, including the condensation of 4-(pyridin-4-ylmethyl)benzaldehyde with 2-(o-tolyloxy)acetic acid, followed by reduction and acetylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
Eigenschaften
CAS-Nummer |
313483-44-2 |
|---|---|
Produktname |
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide |
Molekularformel |
C21H20N2O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O2/c1-16-4-2-3-5-20(16)25-15-21(24)23-19-8-6-17(7-9-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) |
InChI-Schlüssel |
JCODKZBVFAGZIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



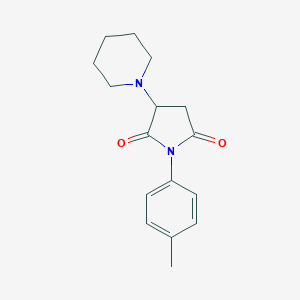
![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
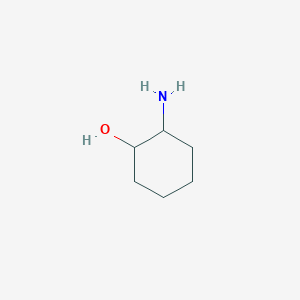

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)
![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
